1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic organic compound featuring a hybrid structure combining a phenolic antioxidant moiety, a 1,2,4-triazole ring, and a thiophene heterocycle. The molecule’s core structure includes:
- A 3,5-di-tert-butyl-4-hydroxyphenyl group, known for its radical-scavenging properties due to the steric hindrance provided by the bulky tert-butyl substituents .
- A thioether-linked ethanone group, enabling reactivity in nucleophilic substitution or oxidation reactions.
This compound is hypothesized to exhibit dual functionality as an antioxidant and a ligand in coordination chemistry, though specific applications require further validation. Its synthesis likely follows established protocols for analogous triazole-thioether derivatives, involving sodium ethoxide-mediated coupling of α-halogenated ketones with triazole-thiol precursors .
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-22(2,3)15-11-14(12-16(19(15)28)23(4,5)6)17(27)13-30-21-25-24-20(26(21)7)18-9-8-10-29-18/h8-12,28H,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFVTLFNFIIKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=C(N2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs from the literature.
Structural and Functional Analogues
2.1.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure: Features a triazole-thioether backbone linked to a phenylethanone group. Key substituents include a 2,4-difluorophenyl ring and a 4-phenylsulfonylphenyl group.
- Synthesis: Prepared via sodium ethoxide-mediated coupling of triazole-thiols with α-bromoacetophenone derivatives .
- Fluorine substituents improve lipophilicity and metabolic stability, commonly exploited in pharmaceuticals.
2.1.2. 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Structure: Contains a triazole-thiol core with an allyl group and a 3,5-dimethylphenoxyethyl substituent .
- Key Differences: The thiol (-SH) group offers higher nucleophilic reactivity than the thioether (-S-) in the target compound, making it prone to disulfide formation or metal chelation. The allyl group introduces unsaturation, enabling polymerization or click chemistry applications, unlike the ethanone-terminated chain in the target molecule.
Physicochemical and Functional Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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